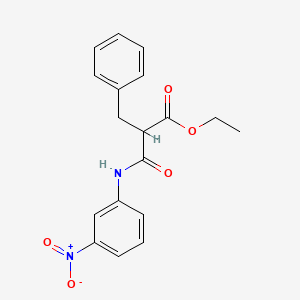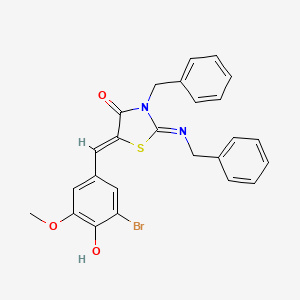![molecular formula C23H16BrNO3 B5096634 2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5096634.png)
2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a chromenyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl intermediate, which is then coupled with a brominated benzamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The chromenyl group can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.
Coupling Reactions: The benzamide moiety can be involved in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The chromenyl group is known to interact with various enzymes and receptors, modulating their activity. The bromine atom and benzamide moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
2-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2-bromo-N-methylbenzamide: Lacks the chromenyl group, resulting in different biological activities.
N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide: Lacks the bromine atom, affecting its reactivity and binding properties.
2-bromo-N-[3-methylphenyl]benzamide: Lacks the chromenyl group, leading to different chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrNO3/c1-14-12-16(25-22(26)18-7-3-4-8-20(18)24)10-11-17(14)19-13-15-6-2-5-9-21(15)28-23(19)27/h2-13H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTKTNWEGGMTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-fluorophenyl)methyl]-5,8-dimethoxy-4-methylquinolin-2-amine](/img/structure/B5096575.png)
![2-(2,6-Dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B5096578.png)
![2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-2-oxo-N-propan-2-ylacetamide](/img/structure/B5096583.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5096591.png)
![5-(3-Chlorophenyl)-6-(3-methylphenyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B5096596.png)

![4-[[4-(2-acetamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide](/img/structure/B5096604.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenoxyacetamide](/img/structure/B5096608.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B5096614.png)
![(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-[3-(5-methyl-1,2-oxazol-3-yl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B5096618.png)
![1-(4-chlorobenzyl)-N-[2-(3-chlorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5096631.png)

![7-[2-(1-azepanyl)-2-oxoethoxy]-8-methyl-3-phenoxy-4H-chromen-4-one](/img/structure/B5096668.png)
![(5-Bromofuran-2-yl)-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B5096678.png)
